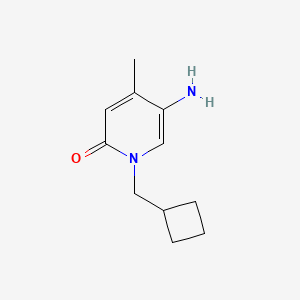
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one: This compound is known for its role in metabolic health and muscle growth by influencing various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through multiple pathways. One method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which yields the desired compound in high yields . Another approach uses halomethyl carbonyl compounds and 5-aminopyrazolo-pyridine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By inhibiting NNMT, this compound helps regulate metabolic processes and energy balance within cells . It also interacts with pathways involving NAD+ and SIRT1, which are crucial for cellular energy production and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-pyrazolo-pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
5-Amino-1-nitriminotetrazole: Known for its high nitrogen content and energetic properties.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
5-amino-1-(cyclobutylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-9/h5,7,9H,2-4,6,12H2,1H3 |
Clé InChI |
ODQQLQPOIUIWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1N)CC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



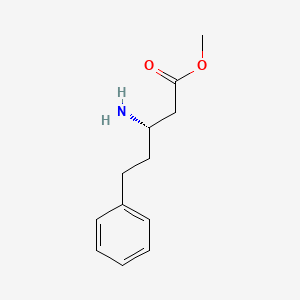
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
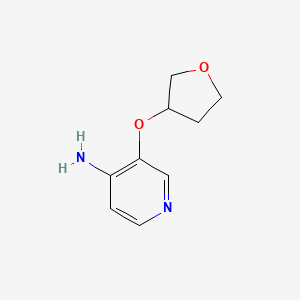


amine](/img/structure/B15273507.png)
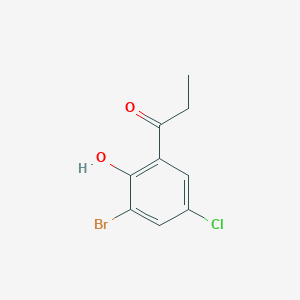
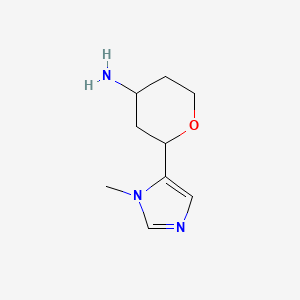
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
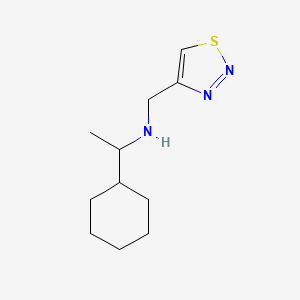

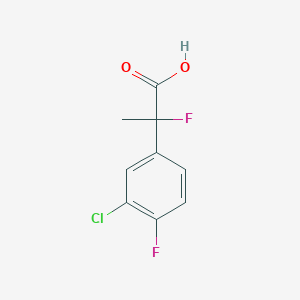
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
